

An In-depth Technical Guide to the CCB02 Compound

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Compound of Interest

Compound Name: CCB02

Cat. No.: B15604034

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Abstract

CCB02 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It operates through a targeted mechanism, disrupting the protein-protein interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. This interference leads to a cascade of events within cancer cells, particularly those with centrosome amplification, culminating in mitotic catastrophe and subsequent cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CCB02**, along with detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

CCB02 is a heterocyclic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for CCB02

Identifier	Value
Molecular Formula	C ₁₄ H ₉ N ₃ O[1][2][3][4]
Molecular Weight	235.24 g/mol [1][2][3][4]
SMILES	<chem>COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N</chem> [1]
InChI Key	QNJYUHRGCPRPQS-UHFFFAOYSA-N[1]
CAS Number	2100864-57-9[1][3]

Table 2: Physicochemical Properties of CCB02

Property	Value	Source
Physical State	Solid	Assumed
Solubility	DMSO: 25 mg/mL (106.27 mM) with sonication	[3]
In Vivo Formulation	10% DMSO >> 90% (20% SBE-β-CD in saline)	[3]
Storage	-20°C, stored under nitrogen	[3]

Biological Activity and Mechanism of Action

CCB02 is a selective inhibitor of the CPAP-tubulin interaction with a reported IC₅₀ of 689 nM.[1][4][5] This targeted activity forms the basis of its potent anti-tumor effects.

Mechanism of Action

The primary mechanism of action of **CCB02** is the disruption of the interaction between CPAP and β-tubulin.[4] In normal cell division, this interaction is crucial for regulating the microtubule-nucleating capacity of centrosomes. In many cancer cells, a phenomenon known as centrosome amplification (the presence of more than two centrosomes) is a common feature. To survive, these cells cluster their extra centrosomes to enable a bipolar cell division.

By inhibiting the CPAP-tubulin interaction, **CCB02** effectively "activates" these supernumerary centrosomes, leading to enhanced microtubule nucleation before the onset of mitosis. This prevents the cancer cells from clustering their extra centrosomes, resulting in the formation of multipolar spindles during mitosis. The presence of these abnormal mitotic spindles triggers a cellular surveillance mechanism known as the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[5]

Table 3: In Vitro Biological Activity of CCB02

Cell Line	Activity	IC ₅₀ (μM)	Duration
Various cancer cells with extra centrosomes	Proliferation Inhibition	0.86 - 2.9	72 hours[3]
H1975T790M (human lung cancer)	Proliferation Inhibition	Not specified	Not specified
MDA-MB-231 (human breast cancer)	Migration Suppression	Not specified	Not specified
PC-9EGFR-Exon19del	Proliferation Inhibition	2.94	Not specified[3]
SCC13	Proliferation Inhibition	Not specified	Not specified[3]

Table 4: In Vivo Biological Activity of CCB02

Animal Model	Tumor Type	Dosage	Administration	Outcome
Nude mice	Subcutaneous human lung (H1975T790M) tumor xenografts	30 mg/kg	P.O. daily for 24 days	Significantly decreased tumor volume[3][5]
Mouse xenografts	MDA-MB-231 cell migration	30 mg/kg	P.O. daily for 24 days	Suppressed cell migration and caused multipolar mitosis[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of the biological effects of **CCB02**. The following are representative protocols based on standard laboratory procedures and the available literature on **CCB02**.

Representative Synthesis of CCB02

A specific, publicly available synthesis protocol for **CCB02** has not been identified. However, based on its quinoline-3-carbonitrile core structure, a plausible synthetic route can be extrapolated from established methods for synthesizing similar compounds. A potential approach could involve a multi-component reaction.

Disclaimer: The following is a representative protocol and has not been experimentally validated for the synthesis of **CCB02**.

- **Step 1: Synthesis of a Quinoline-3-carbonitrile Precursor.** A one-pot multicomponent reaction could be employed using an appropriate aniline derivative, an ethyl cyanoacetate, and a suitable cyclic ketone in the presence of a catalyst such as ammonium acetate. The reaction mixture would be heated under reflux, and the resulting quinoline-3-carbonitrile derivative would be isolated and purified.
- **Step 2: Functional Group Interconversion.** Subsequent steps would involve the introduction of the methoxy and the fused ring system present in **CCB02**. This could be achieved through a series of reactions including, but not limited to, nitration, reduction, cyclization, and etherification, depending on the specific intermediates chosen. Purification at each step would be crucial, likely involving column chromatography.

CPAP-Tubulin Interaction Assay (AlphaScreen)

The initial screening for inhibitors of the CPAP-tubulin interaction was performed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

- **Principle:** This bead-based assay measures the interaction between two molecules. One protein (e.g., GST-tagged CPAP) is bound to a donor bead, and the interacting partner (e.g., biotinylated tubulin) is bound to an acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which

excites the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.

- Protocol Outline:
 - Reagent Preparation: Dilute GST-tagged CPAP, biotinylated tubulin, glutathione donor beads, and streptavidin acceptor beads in the appropriate assay buffer.
 - Compound Addition: Add **CCB02** or other test compounds at various concentrations to the wells of a microplate.
 - Protein Incubation: Add the GST-tagged CPAP and biotinylated tubulin to the wells and incubate to allow for interaction.
 - Bead Addition: Add the donor and acceptor beads and incubate in the dark.
 - Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. A decrease in signal intensity indicates inhibition of the protein-protein interaction.

GST Pull-Down Assay

This assay can be used to validate the interaction between CPAP and tubulin and the inhibitory effect of **CCB02**.

- Principle: A GST-tagged "bait" protein (CPAP) is immobilized on glutathione-coated beads. A cell lysate or a solution containing the "prey" protein (tubulin) is then incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.
- Protocol Outline:
 - Immobilization of Bait Protein: Incubate purified GST-CPAP with glutathione-sepharose beads.
 - Washing: Wash the beads to remove any unbound GST-CPAP.
 - Incubation with Prey: Incubate the beads with cell lysate or purified tubulin in the presence or absence of **CCB02**.

- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-tubulin antibody to detect the pulled-down tubulin.

Cell Proliferation Assay (MTT or CCK-8)

- Principle: These colorimetric assays measure cell viability. Metabolically active cells reduce a tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
- Protocol Outline:
 - Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with various concentrations of **CCB02** for a specified period (e.g., 72 hours).
 - Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.
 - Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC_{50} value can then be calculated.

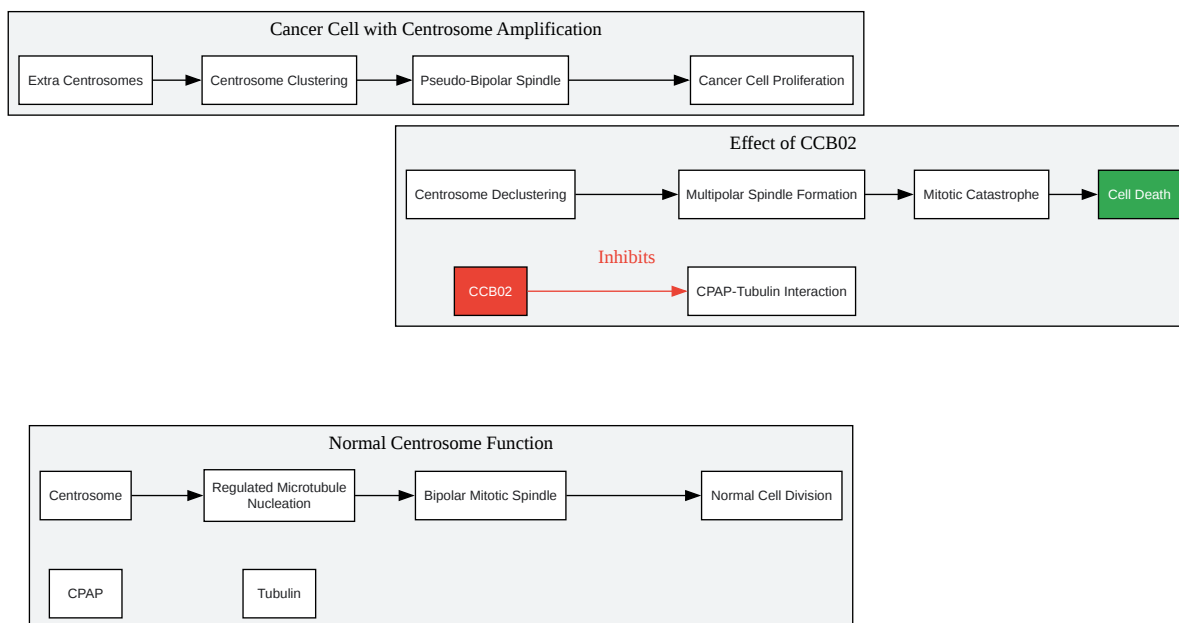
In Vivo Tumor Xenograft Study

- Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
- Protocol Outline:
 - Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1975T790M) into the flank of nude mice.

- Tumor Growth: Allow the tumors to grow to a palpable size.
- Randomization and Treatment: Randomize the mice into control and treatment groups. Administer **CCB02** (e.g., 30 mg/kg, p.o. daily) or vehicle to the respective groups.
- Monitoring: Measure tumor volume and body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

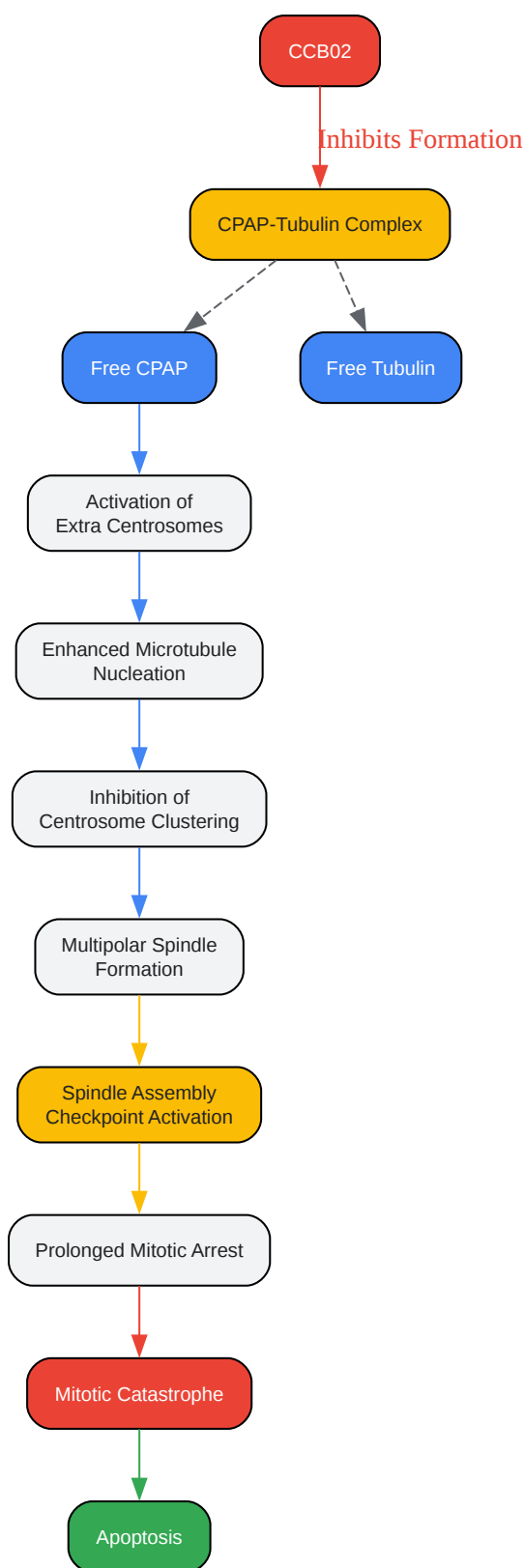
Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and cellular consequences of **CCB02** activity.



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Caption: Logical workflow of **CCB02**'s mechanism of action.



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Caption: Signaling pathway of **CCB02** leading to apoptosis.

Conclusion

CCB02 represents a promising therapeutic candidate with a well-defined and targeted mechanism of action. By specifically inhibiting the CPAP-tubulin interaction, it exploits a key vulnerability in cancer cells with centrosome amplification, leading to selective cell death. The data presented in this guide underscore the potential of **CCB02** for further preclinical and clinical development. The provided experimental protocols offer a framework for researchers to further investigate its efficacy and to explore its therapeutic applications in a variety of cancer models. Further research into a scalable and efficient synthesis protocol will be crucial for advancing **CCB02** towards clinical trials.

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